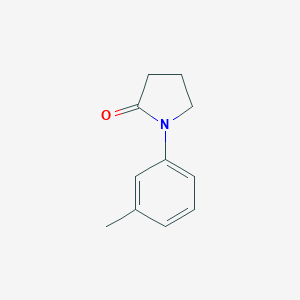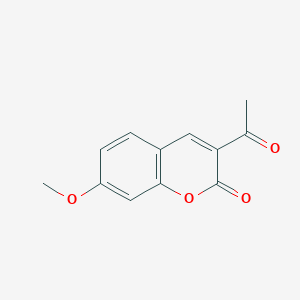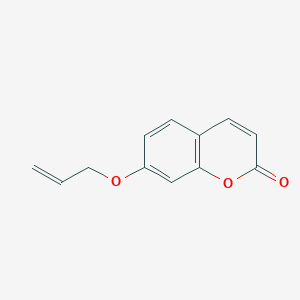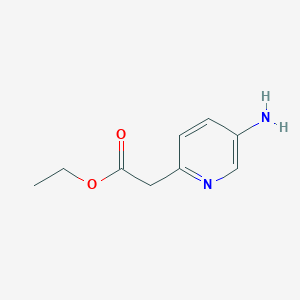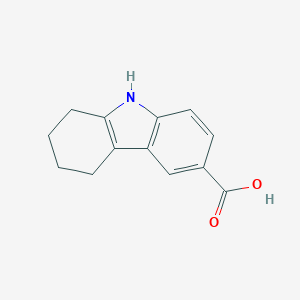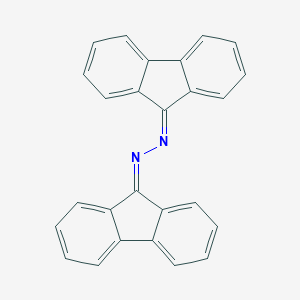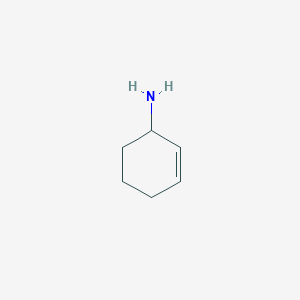![molecular formula C16H13NO2 B187021 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene CAS No. 15866-67-8](/img/structure/B187021.png)
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene, also known as NBPD, is a compound that has gained attention in the scientific community for its potential use in various fields.
Wirkmechanismus
The mechanism of action of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to have a low toxicity profile and to be relatively stable under physiological conditions. It has been shown to have a high solubility in organic solvents and to be poorly soluble in water. 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been shown to be a potent inhibitor of cell proliferation and to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene. One direction is the synthesis of new derivatives of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene with improved properties for specific applications. Another direction is the investigation of the mechanism of action of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in more detail, which may lead to the development of new therapeutic strategies for cancer treatment. Additionally, the use of 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene in organic electronics and optoelectronics may lead to the development of new materials with improved performance and stability.
Synthesemethoden
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene can be synthesized through the condensation reaction of 4-nitrobenzaldehyde and cinnamaldehyde in the presence of a base such as potassium hydroxide. The reaction yields 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene as a yellow crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been studied for its potential use in various scientific research fields, including organic electronics, optoelectronics, and biomedical applications. In organic electronics, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been used as a building block for the synthesis of new organic semiconductors with high charge mobility and stability. In optoelectronics, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In biomedical applications, 1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15866-67-8 |
|---|---|
Produktname |
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H13NO2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |
InChI-Schlüssel |
WDTUTMRHOVLEAN-KBXRYBNXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



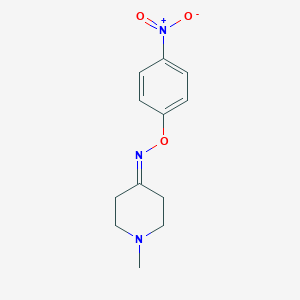
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)

